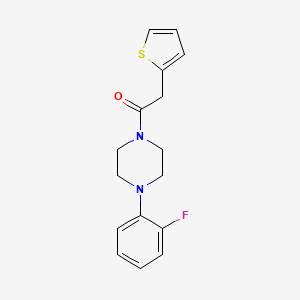
dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate, also known as DMF, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMF is a furan-based compound that is synthesized through various methods and has shown promising results in various scientific studies.
Mécanisme D'action
Dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate's mechanism of action is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the activation of various antioxidant and anti-inflammatory genes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the activation of various antioxidant and anti-inflammatory genes, the reduction of oxidative stress, and the inhibition of various pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, its limitations include its instability in the presence of water and its potential to react with various functional groups.
Orientations Futures
There are various future directions for the study of dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate, including its potential applications in the treatment of neurodegenerative diseases, its use as a building block for the synthesis of various materials, and its potential as a therapeutic agent for various inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a catalyst, such as piperidine. The resulting product is then reacted with methanol and sodium methoxide to yield this compound.
Applications De Recherche Scientifique
Dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and pharmacology. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials. In organic chemistry, this compound has been used as a solvent and reagent in various reactions.
Propriétés
IUPAC Name |
dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-18-10-6-4-9(5-7-10)13-12(15(17)20-3)11(8-21-13)14(16)19-2/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYDMQMBDOLEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=CO2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358145 |
Source


|
| Record name | dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82577-49-9 |
Source


|
| Record name | dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5710956.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide](/img/structure/B5710961.png)



![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)

![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)


![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)
![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)

![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)